![molecular formula C9H8N2O B1450810 5-Quinolinol, 8-amino- CAS No. 89302-52-3](/img/structure/B1450810.png)
5-Quinolinol, 8-amino-
Overview
Description
“5-Quinolinol, 8-amino-” or 8-Aminoquinoline is the 8-amino derivative of quinoline . It is a pale yellow solid and is structurally analogous to 8-hydroxyquinoline . It fluoresces moderately to weakly in low dielectric media but not in strongly hydrogen-bonding or acidic aqueous media .
Synthesis Analysis
The synthesis of quinolin-8-amines from N-propargyl aniline derivatives has been reported, employing tin and indium chlorides . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride . Both types of reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .
Molecular Structure Analysis
The molecular formula of 5-Amino-8-quinolinol dihydrochloride is C9H10Cl2N2O . The average mass is 233.094 Da and the monoisotopic mass is 232.017014 Da .
Chemical Reactions Analysis
The reaction of 8-aminoquinoline with chromium (III), manganese (II), iron (II) and (III), cobalt (II), nickel (II), copper (II), zinc (II), cadmium (II) and platinum (II) salts has been studied .
Physical And Chemical Properties Analysis
The density of 5-Amino-8-quinolinol is 1.4±0.1 g/cm3 . The boiling point is 408.3±35.0 °C at 760 mmHg . It has 3 hydrogen bond acceptors and donors .
Scientific Research Applications
C–H Functionalization of 8-Aminoquinoline Ring
8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The synthesis of substituted 8-aminoquinoline involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
Selective Functionalization of Carboxamide Scaffolds
Many research groups have reported the application of 8-aminoquinolines in the field of selective functionalization of carboxamide scaffolds . This provides a powerful tool for the synthesis of a variety of molecules .
Antimalarial Applications
The 8-aminoquinolines emerged during the 20th century as the only family of antimalarial compounds with activity against multiple life-cycle stages of the plasmodia that infect humans . Primaquine, the lone representative of 8-aminoquinolines among licensed antimalarials, has been in use for over 50 years . It remains the only drug licensed for the prevention of malaria relapse (i.e., killing liver stages of the parasite) .
Prevention of Malaria Infection or Relapse
Primaquine can prevent infection or relapse, cure disease, and prevent transmission of the infection . This broad range of activities represents the promise held in this family of compounds .
Potential Use in Epidemic Malaria Combat
A new 8-aminoquinoline, tafenoquine, is now in clinical trials and may revolutionize the prevention of malaria in travelers . Moreover, tafenoquine may provide an urgently needed weapon to combat epidemic malaria with a single regimen of therapy .
Study of Hemolytic Toxicity
Many 8-aminoquinolines share a trait of hemolytic toxicity in people lacking glucose-6-phosphate dehydrogenase (G6PD) . G6PD deficiency is one of the most common genetic abnormalities in human beings, and it is especially common where malaria is or has been endemic . The challenge for pharmacologists, biochemists, and parasitologists is separating the therapeutic properties of 8-aminoquinolines from hemolytic toxicity .
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 5-Amino-8-quinolinol . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So, the future directions of “5-Quinolinol, 8-amino-” could be in the development of new synthesis protocols and its applications in medicinal chemistry.
Mechanism of Action
Target of Action
8-Aminoquinolin-5-ol, also known as 5-Quinolinol, 8-amino-, is an important class of antimalarial drugs. It is effective against the liver stages of Plasmodium infections . The primary targets of this compound are the liver-stage parasites, especially those from Plasmodium vivax .
Mode of Action
The compound interacts with its targets by being administered for radical cure and presumptive antirelapse therapy against relapsing malaria . This interaction results in the clearance of liver-stage parasites .
Biochemical Pathways
The compound affects the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections . Causal prophylaxis refers to the killing of parasites while they are in the liver, thus preventing infection of erythrocytes and any signs of clinical disease .
Pharmacokinetics
The compound’s pharmacokinetics properties are significant. For instance, Tafenoquine, a 8-Aminoquinolin-5-ol analog, has a much longer elimination half-life compared with primaquine (14 days versus 6 hours) and is highly effective both in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria .
Result of Action
The molecular and cellular effects of the compound’s action are profound. It is effective in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria . A major drawback to the 8-aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (g6pd)-deficient individuals .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the compound’s toxicity in G6PD-deficient individuals is a significant factor that can affect its action and efficacy
properties
IUPAC Name |
8-aminoquinolin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDJGFVOKSCEDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408800 | |
Record name | 5-Quinolinol, 8-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89302-52-3 | |
Record name | 5-Quinolinol, 8-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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